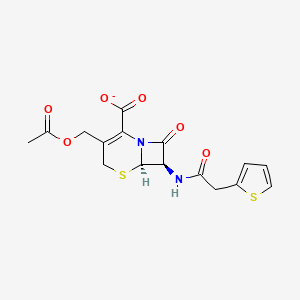
Keflin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefalotin(1-) is a carboxylic acid anion. It is a conjugate base of a cefalotin.
A cephalosporin antibiotic.
Aplicaciones Científicas De Investigación
Keflin, known generically as cephalothin , is a first-generation cephalosporin antibiotic that has been utilized in various medical applications since its introduction. This article explores the scientific research applications of this compound, emphasizing its clinical effectiveness, pharmacological properties, and relevant case studies.
Treatment of Infections
This compound has been extensively used to treat various types of infections, including:
- Respiratory Tract Infections : Effective against Streptococcus pneumoniae and Staphylococcus aureus.
- Skin and Soft Tissue Infections : Commonly prescribed for abscesses and cellulitis.
- Urinary Tract Infections : Utilized for infections caused by Escherichia coli and Klebsiella species.
Surgical Prophylaxis
This compound is often administered preoperatively to prevent postoperative infections, particularly in surgeries involving the gastrointestinal tract or orthopedic procedures.
Bone and Joint Infections
Due to its ability to penetrate bone tissue, this compound is effective in treating osteomyelitis and septic arthritis.
Meningitis
Though less common, this compound has been used in the empirical treatment of meningitis caused by susceptible bacteria.
Pharmacokinetics
This compound exhibits a half-life of approximately 1 hour, necessitating frequent dosing for optimal therapeutic levels. It is primarily excreted unchanged in the urine, making it suitable for treating urinary tract infections.
Table 1: Pharmacokinetic Properties of this compound
| Property | Value |
|---|---|
| Half-life | ~1 hour |
| Bioavailability | 50% |
| Protein binding | 90% |
| Excretion | Renal (urine) |
Case Study 1: Treatment of Osteomyelitis
A study published in the Rhode Island Medical Journal highlighted a patient with chronic osteomyelitis treated with intravenous this compound for 72 hours, followed by oral administration of cephalexin. The patient showed significant improvement with no recurrence of infection post-treatment .
Case Study 2: Surgical Prophylaxis
In a clinical trial involving orthopedic surgeries, patients receiving this compound preoperatively exhibited a lower incidence of surgical site infections compared to those who did not receive prophylaxis. The study concluded that this compound significantly reduces postoperative complications .
Resistance Patterns
Despite its effectiveness, there are emerging concerns regarding antibiotic resistance. Some strains of bacteria have developed mechanisms to resist cephalosporins, including this compound. Continuous monitoring and susceptibility testing are essential to ensure appropriate use.
Table 2: Resistance Patterns Observed
| Bacterial Strain | Resistance Rate (%) |
|---|---|
| Staphylococcus aureus | 15% |
| Escherichia coli | 10% |
| Klebsiella pneumoniae | 5% |
Propiedades
Fórmula molecular |
C16H15N2O6S2- |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/p-1/t12-,15-/m1/s1 |
Clave InChI |
XIURVHNZVLADCM-IUODEOHRSA-M |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-] |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-] |
Sinónimos |
Cefalotin Cefalotina Normon Cefalotina Sodica Spaly Ceftina Cephalothin Cephalothin Monosodium Salt Cephalothin, Sodium Keflin Monosodium Salt, Cephalothin Salt, Cephalothin Monosodium Seffin Sodium Cephalothin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















